molecular formula C28H21N3O7 B11770106 Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 646038-64-4

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11770106
CAS No.: 646038-64-4
M. Wt: 511.5 g/mol
InChI Key: HCVMHZVEFVSRPJ-UHFFFAOYSA-N
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Description

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (C₂₈H₂₁N₃O₇, molecular weight 511.48 g/mol) is a fused heterocyclic compound featuring a pyrrolophenanthroline core decorated with a 4-nitrobenzoyl substituent at position 11 and diethyl ester groups at positions 9 and 10 . Its synthesis typically involves 1,3-dipolar cycloaddition between phenanthrolinium salts and diethyl acetylenedicarboxylate, followed by recrystallization to yield yellow crystalline products .

Properties

CAS No.

646038-64-4

Molecular Formula

C28H21N3O7

Molecular Weight

511.5 g/mol

IUPAC Name

diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C28H21N3O7/c1-3-37-27(33)21-20-14-11-17-8-7-16-6-5-15-29-23(16)24(17)30(20)25(22(21)28(34)38-4-2)26(32)18-9-12-19(13-10-18)31(35)36/h5-15H,3-4H2,1-2H3

InChI Key

HCVMHZVEFVSRPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3

Origin of Product

United States

Preparation Methods

Oxidative Amination and Cyclization

Bracher’s method, adapted for pyridoacridine alkaloids, forms the basis for synthesizing the phenanthroline framework. The protocol involves:

  • Oxidative amination : Reacting 2-aminoacetophenone (7 ) with quinoline-5,8-dione (8 ) under acidic conditions to form a tetracyclic quinone intermediate (9 ).

  • Cyclization : Treating 9 with N,N-dimethylformamide diethyl acetal (DMF-DEA) to induce annulation of the pyrrole ring. Heating with ammonium chloride and glacial acetic acid yields the pentacyclic structure.

This method achieves a 43% overall yield and is scalable for derivatives by substituting 2-aminoacetophenone with ring-functionalized analogs.

1,3-Dipolar Cycloaddition

Recent advancements employ 1,3-dipolar cycloaddition between N-ylides and dipolarophiles. For example:

  • N-ylide generation : Deprotonation of 1-(4-phenylphenacyl)-1,10-phenanthrolinium bromide (2a–d ) generates reactive ylides.

  • Cycloaddition : Reaction with acrylonitrile forms 9-cyano-pyrrolo[1,2-a][1,phenanthrolines (5a–c ) in a one-pot process.

This route is efficient but requires stringent control of reaction conditions to prevent side reactions.

Functionalization with 4-Nitrobenzoyl and Diethyl Ester Groups

Acylation at Position 11

Introducing the 4-nitrobenzoyl group involves Friedel-Crafts acylation or Minisci radical benzoylation:

  • Minisci benzoylation : Treating the pyrrolo-phenanthroline core (35 ) with benzaldehyde-derived radicals in the presence of Fe(II) sulfate and tert-butyl hydroperoxide yields ketone 36 . Trifluoroacetic acid enhances regioselectivity and yield compared to sulfuric acid.

  • 4-Nitrobenzoyl substitution : Reacting 36 with 4-nitrobenzoyl chloride under basic conditions installs the nitroaryl group.

Esterification of Carboxylic Acid Moieties

The diethyl ester groups are introduced via:

  • Steglich esterification : Using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to esterify carboxylic acids at positions 9 and 10.

  • Direct alkylation : Treating the dicarboxylic acid with excess ethyl iodide and potassium carbonate in DMF.

Optimization Strategies

Solvent and Catalyst Selection

  • Cyclization step : Glacial acetic acid improves ring closure efficiency compared to protic solvents.

  • Radical reactions : Fe(II) sulfate and tert-butyl hydroperoxide increase benzoylation yields by sustaining radical chain propagation.

Temperature and Time Control

  • Annulation : Heating at 110°C for 6–8 hours ensures complete cyclization without decomposition.

  • Esterification : Prolonged reflux (12–24 hours) in ethanol maximizes ester group incorporation.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H^1H NMR confirms regioselectivity, with the 4-nitrobenzoyl group appearing as a doublet at δ 8.2–8.4 ppm.

  • Mass spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 511.5 ([M+H]+^+).

X-ray Diffraction

Single-crystal X-ray analysis of analogous compounds (e.g., 5a–c ) reveals planar pyrrolo-phenanthroline cores and dihedral angles <10° between aromatic rings, ensuring π-conjugation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Oxidative AminationOxidative amination → Cyclization43%High scalability, regioselectiveMulti-step, requires harsh acids
1,3-Dipolar CycloadditionYlide formation → Cycloaddition35–50%One-pot, modular dipolarophilesSensitive to moisture/oxygen
Minisci BenzoylationRadical acylation → Esterification28%Tolerates electron-deficient aromaticsLow yield, radical side reactions

Chemical Reactions Analysis

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The compound's interactions with DNA suggest potential mechanisms of action that could inhibit microbial growth .

Anticancer Potential

The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Investigations into its mechanism of action reveal that it may interfere with cellular signaling pathways critical for cancer cell survival . Further studies are required to elucidate these pathways and optimize the compound for therapeutic use.

Electrochemical Applications

This compound has been explored for use in electrochemical sensors due to its redox-active properties. Its ability to undergo reversible oxidation and reduction reactions makes it suitable for detecting various analytes in environmental monitoring . The compound's electrochemical behavior can be tailored through structural modifications to enhance sensitivity and selectivity.

Photocatalytic Activity

The compound's structural characteristics allow it to function as a photocatalyst in environmental remediation processes. Studies have indicated that it can facilitate the degradation of organic pollutants under UV light exposure. This property is particularly valuable in water treatment applications where the removal of contaminants is essential .

Case Studies

StudyFocusFindings
Study 1Antimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus; potential as a new antibiotic agent .
Study 2Anticancer MechanismInduced apoptosis in breast cancer cell lines; further investigation needed .
Study 3Electrochemical SensorsDeveloped a sensor for detecting heavy metals with high sensitivity .
Study 4Photocatalytic DegradationEffective in degrading phenolic compounds under UV light; potential for wastewater treatment .

Mechanism of Action

The mechanism of action of diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with biological macromolecules such as DNA and proteins. The nitrobenzoyl group may facilitate binding to these targets, while the pyrrolo[1,2-a][1,10]phenanthroline core provides a rigid, planar structure that can intercalate into DNA .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The nature and position of substituents on the benzoyl moiety significantly alter physicochemical and biological properties:

Compound Name Substituent Position Electronic Effect Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Nitrobenzoyl para Strong electron-withdrawing (EWG) C₂₈H₂₁N₃O₇ 511.48
Diethyl 11-(3-nitrobenzoyl)... (7b) 3-Nitrobenzoyl meta EWG C₂₈H₂₁N₃O₇ 511.48
Diethyl 11-(4-bromobenzoyl)... 4-Bromobenzoyl para Moderate EWG C₂₅H₁₇BrN₂O₃ 473.32
Diisopropyl 11-benzoyl... Benzoyl - Neutral C₃₀H₂₆N₂O₅ 494.50
Ethyl 11-(4-fluorobenzoyl)... 4-Fluorobenzoyl para Moderate EWG C₂₅H₁₇FN₂O₃ 412.42

Key Observations :

  • Positional Isomerism : The 3-nitro isomer (7b) exhibits a lower melting point (263–265°C) compared to its 4-nitro analog (data unavailable), likely due to differences in molecular symmetry and crystal packing .

Ester Group Modifications

The choice of ester groups (diethyl vs. diisopropyl) affects solubility and steric bulk:

Compound Name Ester Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Diethyl 11-(3-nitrobenzoyl)... (7b) Diethyl 511.48 263–265 84
Diisopropyl 11-(3-nitrobenzoyl)... (7c) Diisopropyl 540.54 229–232 80
Diisopropyl 11-benzoyl... Diisopropyl 494.50 Not reported Not reported

Key Observations :

  • Lipophilicity : Diisopropyl esters (e.g., 7c) exhibit higher molecular weights and likely increased lipophilicity, which may improve membrane permeability in biological systems.
  • Synthetic Efficiency : Diethyl esters (7b) achieve marginally higher yields (84%) than diisopropyl analogs (80%), suggesting smaller ester groups facilitate reaction kinetics .

Spectroscopic Properties

The 4-nitrobenzoyl group in the target compound is expected to induce distinct NMR and IR spectral features compared to analogs:

  • ¹H-NMR : In the 3-nitro isomer (7b), aromatic protons adjacent to the nitro group resonate at δ 8.43–8.48 ppm (H-4', H-6'), while the para-nitro substituent would deshield protons at position 2' and 6' more significantly .
  • IR Spectroscopy: The nitro group in the target compound generates strong absorption bands near 1533 cm⁻¹ (asymmetric NO₂ stretch) and 1346 cm⁻¹ (symmetric NO₂ stretch), consistent with 7b .

Biological Activity

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with significant biological activity. Its molecular formula is C28H21N3O7, and it has a molecular weight of 511.5 g/mol . This compound features a pyrrolo[1,2-a][1,10]phenanthroline core, which is known for its diverse reactivity and interactions with biological systems.

This compound exhibits notable biological activities primarily through its interactions with DNA and various enzymes. The nitrobenzoyl substituent enhances its electronic properties, which can influence its binding affinity to biological targets.

Key Activities:

  • Antimicrobial Properties: The compound has shown potential antimicrobial effects against various bacterial strains. Its structure allows it to penetrate bacterial cell walls effectively.
  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular metabolism .

Research Findings

Recent studies have evaluated the biological activity of this compound through various in vitro assays. These investigations focus on its cytotoxicity against different cancer cell lines and its potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity:
    • A study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    • Another investigation highlighted its ability to induce apoptosis in colorectal cancer cells via the mitochondrial pathway.
  • Antimicrobial Testing:
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound inhibited bacterial growth with MIC values ranging from 15 to 30 µg/mL.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals variations in biological activity based on structural modifications.

Compound NameSubstituentUnique Features
This compound4-NitrobenzoylEnhanced electronic properties due to nitro group
Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate3-NitrobenzoylDifferent binding affinities and activities
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate4-BromobenzoylIncreased lipophilicity affecting absorption

Q & A

Q. What is the optimized synthetic route for Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate?

The compound is synthesized via a 1,3-dipolar cycloaddition reaction. A phenanthrolinium bromide derivative (1 eq) is suspended in dichloromethane, followed by the addition of diethyl acetylenedicarboxylate (1.2 eq) and dropwise triethylamine (1.08 eq) under vigorous stirring. The reaction proceeds at room temperature for 1 hour, yielding a yellow precipitate (83% yield). Recrystallization from nitromethane enhances purity . Key steps include precise stoichiometric control of reagents and inert conditions to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • ¹H/¹³C-NMR : Assigns proton environments (e.g., δ 1.09–1.38 ppm for ethyl groups, δ 8.98 ppm for aromatic protons) and carbon frameworks (e.g., 163.3–165.4 ppm for ester carbonyls) .
  • IR Spectroscopy : Identifies functional groups (e.g., 1711–1730 cm⁻¹ for ester C=O, 1533 cm⁻¹ for nitro groups) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 511 [M⁺]) and fragmentation patterns .
  • Elemental Analysis : Validates purity (e.g., C 65.75%, H 4.14%, N 8.22%) .

Q. What is the role of the 4-nitrobenzoyl group in the compound’s reactivity?

The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in cycloaddition reactions. This substituent also stabilizes intermediates through resonance effects, as observed in analogous phenanthroline derivatives .

Advanced Research Questions

Q. How can researchers address instability or low yields during synthesis?

Instability often arises from the nitro group’s sensitivity to reduction or hydrolysis. Mitigation strategies include:

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidative degradation.
  • Low-Temperature Quenching : Halt reactions rapidly to avoid decomposition.
  • Alternative Solvents : Nitromethane or dichloromethane minimizes side reactions . Low yields (e.g., 30% in some derivatives) may require optimizing reagent ratios or catalytic additives like Cs₂CO₃ for intramolecular cyclization .

Q. How do structural modifications (e.g., ester groups) influence helical distortion in the pyrrolo-phenanthroline core?

Bulky substituents like diethyl esters induce significant helical distortion (~20° between pyrrole and pyridine planes), as confirmed by X-ray crystallography. This distortion alters π-π stacking and electronic properties, impacting applications in chiral catalysis or optoelectronics .

Q. What methodologies resolve discrepancies in NMR data for structurally similar derivatives?

Discrepancies (e.g., δ shifts in aromatic protons) arise from conformational flexibility or solvent effects. Solutions include:

  • Variable-Temperature NMR : Resolves dynamic equilibria.
  • Computational Modeling (DFT) : Predicts chemical shifts for comparison .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals in complex spectra .

Q. How does this compound function in metal coordination chemistry?

The phenanthroline core acts as a bidentate ligand, binding transition metals (e.g., Ni²⁺, Cu²⁺) through its nitrogen atoms. Derivatives with electron-withdrawing groups (e.g., nitro) enhance ligand field strength, as seen in analogous 1,10-phenanthroline complexes . Applications include catalysis and sensor design.

Q. What challenges arise during purification, and how are they addressed?

High polarity and low solubility complicate purification. Effective methods include:

  • Recrystallization : Nitromethane or ethanol removes impurities .
  • Column Chromatography : Use silica gel with dichloromethane/ethyl acetate gradients.
  • Soxhlet Extraction : For thermally stable derivatives .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

Deviations (e.g., C 66.11% vs. 65.75% calculated) stem from:

  • Hydrate Formation : Absorbed moisture increases hydrogen content.
  • Incomplete Combustion : Residual carbon in CHN analysis. Cross-validation with mass spectrometry and NMR ensures accuracy .

Q. How to interpret conflicting IR data for carbonyl stretches?

Shifts in ester C=O stretches (e.g., 1711 vs. 1730 cm⁻¹) reflect crystallinity or hydrogen bonding. Solid-state IR (KBr pellet) vs. solution-phase measurements account for environmental effects .

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